N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 921103-68-6
VCID: VC5128127
InChI: InChI=1S/C14H25N5O/c1-14(2,3)9-13(20)15-10-12-16-17-18-19(12)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,20)
SMILES: CC(C)(C)CC(=O)NCC1=NN=NN1C2CCCCC2
Molecular Formula: C14H25N5O
Molecular Weight: 279.388

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

CAS No.: 921103-68-6

Cat. No.: VC5128127

Molecular Formula: C14H25N5O

Molecular Weight: 279.388

* For research use only. Not for human or veterinary use.

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide - 921103-68-6

Specification

CAS No. 921103-68-6
Molecular Formula C14H25N5O
Molecular Weight 279.388
IUPAC Name N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C14H25N5O/c1-14(2,3)9-13(20)15-10-12-16-17-18-19(12)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,20)
Standard InChI Key JSXFMYPGPXDOJJ-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NCC1=NN=NN1C2CCCCC2

Introduction

Chemical Identity and Structural Analysis

The molecular formula of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is C₁₅H₂₆N₅O, derived from the integration of a tetrazole ring (C₂H₃N₄), a cyclohexyl group (C₆H₁₁), and a 3,3-dimethylbutanamide moiety (C₆H₁₁NO). The compound’s molecular weight is 294.41 g/mol, calculated using atomic masses from the periodic table .

Structural Features

  • Tetrazole Core: The 1H-tetrazole ring (five-membered ring with four nitrogen atoms) is substituted at the 1-position with a cyclohexyl group and at the 5-position with a methyl-linked 3,3-dimethylbutanamide chain.

  • Cyclohexyl Group: This hydrophobic substituent enhances lipid solubility, potentially influencing bioavailability and metabolic stability .

  • 3,3-Dimethylbutanamide: The branched alkyl chain and amide functional group contribute to hydrogen bonding capacity and steric effects, which may modulate receptor interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₆N₅OCalculated
Molecular Weight294.41 g/molCalculated
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (tetrazole N, amide O)
Topological Polar Surface Area85 ŲEstimated

Synthesis and Manufacturing

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide can be inferred from methods used for analogous tetrazole derivatives. A patent detailing the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole provides a relevant framework .

Key Synthetic Steps

  • Formation of 5-Chloro-N-cyclohexylvaleramide:

    • Reacting 5-chlorovaleronitrile with cyclohexanol in concentrated sulfuric acid at 5–55°C yields 5-chloro-N-cyclohexylvaleramide .

    • Reaction Conditions: Molar ratio of 1:1–1:1.5 (5-chlorovaleronitrile to cyclohexanol), catalytic H₂SO₄ (1:3–1:10 ratio), 1–6 hours .

  • Cyclization to Tetrazole:

    • Treating the intermediate with phosphorus pentachloride (PCl₅) and trimethylsilyl azide (TMSN₃) facilitates cyclization.

    • Mechanism: PCl₅ activates the amide carbonyl, enabling nucleophilic attack by azide to form the tetrazole ring .

  • Functionalization with 3,3-Dimethylbutanamide:

    • The methyl group at the 5-position of the tetrazole is alkylated with 3,3-dimethylbutanoyl chloride under basic conditions.

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature25–30°CMaximizes cyclization efficiency
Molar Ratio (PCl₅:Amide)1:1–1:4Reduces side reactions
SolventTolueneEnhances solubility

Physicochemical Properties

Solubility and Partitioning

  • LogP (Octanol-Water): Estimated at 3.8 using fragment-based methods, indicating moderate lipophilicity .

  • Aqueous Solubility: Poor solubility in water (<1 mg/mL) due to the hydrophobic cyclohexyl and dimethyl groups .

Stability

  • Metabolic Stability: Human liver microsome assays for similar compounds show half-lives >2 hours, suggesting resistance to hepatic degradation .

  • Photostability: The tetrazole ring is prone to photolytic degradation, necessitating storage in opaque containers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator